molecular formula C8H9N3 B2822065 6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile CAS No. 1707737-22-1

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

Cat. No. B2822065
CAS RN: 1707737-22-1
M. Wt: 147.181
InChI Key: BLNBRCWCCVJYML-UHFFFAOYSA-N
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Description

“6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile” is a chemical compound with the molecular formula C8H9N3 . It is a compound that can be used in various chemical reactions .


Synthesis Analysis

The synthesis of pyrrolizine derivatives, such as “6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile”, can be achieved via a one-pot 1,3-dipolar cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates, in alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile” are not fully detailed in the search results. The molecular weight is reported to be 147.18 .

Scientific Research Applications

Synthesis of Heterocyclic Structures

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile and similar compounds serve as precursors in the synthesis of various heterocyclic structures. They are utilized in one-pot procedures to create compounds like tetrahydroindolizines, dihydro-1H-pyrrolizines, and tetrahydro-5H-pyrrolo[1,2-a]azepines. These methods provide high-yielding access to a variety of pyrrole-containing heterocycles from commercially available materials (Nebe, Kucukdisli, & Opatz, 2016).

Phase Transfer Catalysis

The compound is also involved in phase transfer catalysis, a method that enhances the synthesis of 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles. This process is optimized using 18-crown-6 under solid-liquid conditions in acetonitrile (Dave & Parikh, 2001).

Dithiomalondianilide Reactions

In another application, reactions involving arylmethylidenemalononitriles and dithiomalonic acid dianilide in the presence of morpholine produce specific dithiolo[3,4-b]pyridine-carbonitriles. This synthesis has been structurally analyzed through X-ray studies (Dotsenko et al., 2015).

Aminonitriles and Enones Cyclocondensation

The reaction of aminonitriles with alpha,beta-unsaturated carbonyl compounds results in 3,4-dihydro-2H-pyrrole 2-carbonitriles and trisubstituted pyrroles, useful in preparing polysubstituted pyrrolizidines (Bergner, Wiebe, Meyer, & Opatz, 2009).

Tautomerization and NLO Properties

The amine-imine tautomerization in related compounds, such as amino-dihydro-naphthyridine-carbonitriles, has been studied, revealing insights into electronic properties and energetics. This research is significant in understanding photochromic properties and non-linear optical (NLO) characteristics (Wazzan & Safi, 2017).

properties

IUPAC Name

2-amino-6,7-dihydro-5H-pyrrolizine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-6-7(10)5-11-3-1-2-8(6)11/h5H,1-3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNBRCWCCVJYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CN2C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

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